ethyl 6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate
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Overview
Description
Preparation Methods
The synthesis of ethyl 6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate typically involves a multi-step process. One common method includes the three-component condensation of an aromatic amine, an aldehyde, and cyclopentadiene, followed by subsequent N-trifluoroacetylation . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield and purity.
Chemical Reactions Analysis
Ethyl 6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives or other oxidized products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where tetrahydroquinoline derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Ethyl 6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate: This compound has a similar structure but differs in the position of the nitro group.
Ethyl (3aR,4S,9bS)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-2-21-15(18)14-11-6-3-5-9(11)10-7-4-8-12(17(19)20)13(10)16-14/h3-5,7-9,11,14,16H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGWMTABQUGZKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC=CC2C3=C(N1)C(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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